4,7-Dichloro-1H-imidazo[4,5-C]pyridine
Description
Significance of Imidazo[4,5-c]pyridine Heterocycles within Contemporary Medicinal Chemistry
The imidazo[4,5-c]pyridine core is of substantial interest in modern medicinal chemistry due to its structural similarities to endogenous purines, which allows it to interact with a wide array of biological targets. nih.govmdpi.com This has led to the discovery of imidazo[4,5-c]pyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.comnih.gov Researchers have successfully developed compounds based on this scaffold that act as potent inhibitors of crucial enzymes, such as kinases, which are often dysregulated in diseases like cancer. nih.gov The versatility of this heterocyclic system makes it a cornerstone in the search for novel therapeutic agents. mdpi.com
A primary reason for the biomedical importance of the imidazo[4,5-c]pyridine scaffold is its nature as a bioisostere of natural purines (adenine and guanine). nih.gov Bioisosterism refers to the principle where one atom or group of atoms in a molecule can be replaced by another with similar physical or chemical properties, often resulting in similar biological activity. The imidazo[4,5-c]pyridine core mimics the size and electronic characteristics of the purine (B94841) nucleus. nih.gov This structural and electronic resemblance allows molecules containing this scaffold to be recognized by and interact with the same biological macromolecules, such as enzymes, receptors, DNA, and RNA, that normally bind purines. nih.gov This mimicry is a powerful strategy in drug design, enabling the development of antagonists or inhibitors that can modulate purinergic signaling pathways or interfere with nucleic acid metabolism, which is particularly relevant in cancer and virology. mdpi.comnih.gov
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. nih.gov The imidazopyridine skeleton, including the imidazo[4,5-c]pyridine isomer, is widely recognized as such a scaffold. nih.govnih.govresearchgate.net Its structural integrity and the ease with which it can be chemically modified at various positions allow for the creation of large libraries of compounds. These libraries can then be screened to identify potent and selective agents for a wide range of therapeutic targets. The imidazo[4,5-c]pyridine framework has been successfully employed to develop inhibitors for protein kinases, poly(ADP-ribose) polymerase (PARP), and S-adenosyl-L-homocysteine (SAH) hydrolase, demonstrating its broad utility in drug discovery. nih.govmdpi.com This versatility confirms its status as a privileged structure for the rational design of new medicines.
Contextual Placement of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine within the Imidazo[4,5-c]pyridine Family
Within the diverse family of imidazo[4,5-c]pyridine derivatives, This compound stands out as a crucial synthetic intermediate. This compound features the core imidazo[4,5-c]pyridine structure substituted with two chlorine atoms at positions 4 and 7 of the pyridine (B92270) ring.
The presence of these chloro-substituents is highly significant from a synthetic chemistry perspective. Halogen atoms, particularly chlorine, on a heterocyclic ring serve as versatile functional handles for a variety of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are ideal functionalities for participating in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions allow for the introduction of a wide range of new carbon-carbon and carbon-heteroatom bonds.
Therefore, this compound is not typically an end-product with direct therapeutic use itself, but rather a key building block. It provides a platform for medicinal chemists to systematically modify the scaffold. By selectively reacting at the 4- and 7-positions, researchers can generate extensive libraries of novel compounds with diverse substituents. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how different chemical groups at specific positions on the scaffold influence its biological activity, selectivity, and pharmacokinetic properties. The strategic use of this compound thus facilitates the rational design and optimization of lead compounds in drug discovery programs.
| Chemical Properties of this compound | |
| Property | Value |
| CAS Number | 5975-13-3 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGHESSEQHTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283253 | |
| Record name | 4,7-Dichloro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-98-0 | |
| Record name | 4,7-Dichloro-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 4,7 Dichloro 1h Imidazo 4,5 C Pyridine
Reactivity of the Dichloro Substituents and Halogen-Mediated Transformations
The two chlorine atoms at positions 4 and 7 of the imidazo[4,5-c]pyridine core are key to its chemical utility. Their reactivity allows for a diverse range of transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of the fused imidazole (B134444) ring, facilitates nucleophilic aromatic substitution (SNAr) reactions at the 4- and 7-positions. masterorganicchemistry.com In these reactions, the chlorine atoms act as leaving groups and are displaced by a variety of nucleophiles.
The attack of a nucleophile is favored at the 2- and 4-positions of a pyridine ring because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comvaia.com This principle extends to the 4,7-dichloro-1H-imidazo[4,5-c]pyridine system.
A wide array of nucleophiles can be employed in SNAr reactions with this scaffold, leading to a diverse set of derivatives. These include:
Amines: Reaction with primary and secondary amines introduces amino substituents, which can be crucial for biological activity and for altering the physicochemical properties of the molecule.
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced through reactions with the corresponding alkoxides or phenoxides.
Thiols: Thiolates can be used to form thioether linkages.
The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | Benzylamine | -NHCH₂Ph |
| Alkoxide | Sodium methoxide | -OCH₃ |
| Thiolate | Sodium thiophenoxide | -SPh |
Modern synthetic organic chemistry offers powerful tools for the functionalization of haloarenes through transition metal-catalyzed cross-coupling reactions. These methods have been successfully applied to this compound and its derivatives to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This palladium-catalyzed reaction couples the dichloro-imidazopyridine with a boronic acid or ester. nih.gov It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity. nih.govmdpi.com
Sonogashira Coupling: This reaction, also typically catalyzed by palladium and co-catalyzed by copper, allows for the introduction of terminal alkynes. researchgate.netrsc.org This provides a gateway to a variety of further transformations of the alkyne functionality. The reaction of iodo-substituted imidazopyridines has been found to be faster than that of bromo or chloro-substituted ones. nih.gov
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki | Aryl/heteroaryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃) | C-C |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | C-C (sp) |
Elaboration and Functionalization at Imidazole Nitrogen (N1) and Pyridine Nitrogen (N5/N6) Positions
In addition to the functionalization at the chloro-substituted positions, the nitrogen atoms of the imidazo[4,5-c]pyridine core are also reactive sites. Alkylation or arylation of the imidazole nitrogen (N1) is a common strategy to introduce further diversity and modulate the properties of the molecule. nih.gov The pyridine nitrogen (N5 or N6) can also be targeted, although its reactivity can be influenced by the electronic effects of the substituents on the ring. DFT analysis has suggested that the imidazole nitrogen is the primary binding site in metal coordination. mdpi.com
The alkylation of the imidazo[4,5-b]pyridine core can be non-selective, potentially leading to a mixture of monoalkylated and polyalkylated products. nih.gov Palladium-catalyzed amidation reactions have been developed to achieve regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines. researchgate.net
Strategic Derivatization for Pharmacological Profile Modulation
The chemical transformations described above are strategically employed to modulate the pharmacological profile of this compound derivatives. By systematically altering the substituents at the 4-, 7-, and 1-positions, medicinal chemists can fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile for various biological targets.
For instance, the introduction of different aryl groups via Suzuki coupling can lead to compounds with potent antiproliferative activity. nih.gov The nature and position of these substituents can significantly impact the interaction of the molecule with its biological target. Similarly, the addition of amidino groups has been explored to develop compounds with antiproliferative, antibacterial, and antiviral activities. nih.gov The derivatization of the imidazo[4,5-c]pyridine scaffold has been instrumental in the discovery of potent TLR7 agonists, which are of interest for their immune-stimulant properties. binghamton.edu
The strategic derivatization of this scaffold has led to the identification of compounds with a range of biological activities, including:
Antiviral activity: Some derivatives have shown activity against a broad range of viruses.
Antiproliferative activity: Many derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov
Enzyme inhibition: The scaffold can be tailored to inhibit specific enzymes. mdpi.com
Receptor agonism/antagonism: Modifications can lead to compounds that selectively interact with specific receptors.
The versatility of the this compound core, combined with the power of modern synthetic methods, makes it a valuable platform for the continued discovery and development of new therapeutic agents.
Structure Activity Relationship Sar Studies of 4,7 Dichloro 1h Imidazo 4,5 C Pyridine Derivatives
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for 4,7-dichloro-1H-imidazo[4,5-c]pyridine derivatives is a multifactorial process, integrating synthetic chemistry, computational analysis, and comprehensive biological testing.
Systematic Analog Synthesis and Rational Design
The foundation of SAR studies lies in the systematic synthesis of analogs, where specific parts of the lead molecule, this compound, are methodically altered. nih.govexlibrisgroup.com This rational design approach allows researchers to probe the impact of various functional groups and structural modifications on the compound's biological activity. nih.govuni.lu For instance, in the development of imidazo[4,5-c]quinoline derivatives, which share a similar core structure, researchers have synthesized a wide array of analogs to explore the impact of different substituents on their activity as Toll-like receptor (TLR) agonists. nih.govbinghamton.edu This often involves multi-step synthetic routes, starting from a common precursor like 4-chloro-3-nitroquinoline, followed by a series of reactions including amination, reduction, and cyclization to build the imidazoquinoline core. nih.gov Modifications are then introduced at various positions to create a library of compounds for biological evaluation. nih.gov
Integration of Computational Modeling and Molecular Docking in SAR Analyses
Computational modeling and molecular docking are indispensable tools in modern SAR studies, providing insights into the potential binding modes and interactions of ligands with their biological targets. nih.gov These in silico methods help in rationalizing observed SAR data and in guiding the design of new, more potent, and selective analogs. exlibrisgroup.com For example, in the study of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, quantitative structure-activity relationship (QSAR) models and molecular docking were used to identify key structural features required for the inhibition of the c-Met receptor tyrosine kinase. nih.gov This integrated approach allows for the prediction of biological activity and helps prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Comprehensive In Vitro Biological Profiling for SAR Data Generation
The synthesized analogs are subjected to a battery of in vitro biological assays to generate the data necessary for establishing SAR. nih.govexlibrisgroup.comuni.luresearchgate.net This typically involves testing the compounds against a panel of relevant biological targets, such as enzymes or receptors, to determine their potency and selectivity. mdpi.comresearchgate.net For imidazo[4,5-c]quinoline derivatives, this has included assays to measure their ability to induce the production of cytokines like interferon (IFN) in human peripheral blood mononuclear cells (hPBMCs). nih.gov The resulting data, often expressed as IC50 or EC50 values, are then correlated with the structural modifications of the analogs to build a comprehensive SAR profile. nih.gov
Influence of Substitution Patterns on Biological Efficacy and Selectivity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the imidazopyridine core.
Role of Halogenation (e.g., Dichloro Substitution) in Ligand-Target Interactions
The presence and position of halogen atoms, such as the dichloro substitution in this compound, can significantly influence a molecule's physicochemical properties and its interactions with biological targets. nih.gov Halogens can affect lipophilicity, electronic distribution, and the ability to form halogen bonds, all of which can impact ligand binding. For instance, in a series of imidazo[1,5-a]pyrazine (B1201761) derivatives, the introduction of a 3,5-dichloro-4-aminophenyl substitution was found to be beneficial for antiplatelet and P2Y1-mediated Ca2+ inhibitory activities. acs.org Similarly, the presence of a 3,4-dichlorophenyl group in other heterocyclic compounds has been shown to be important for their anticancer activity.
Positional and Electronic Effects of Substituents at Key Molecular Positions (C2, C4, C6, N1)
The biological activity of imidazo[4,5-c]pyridine derivatives can be fine-tuned by introducing various substituents at different positions on the heterocyclic core.
C2 Position: Modifications at the C2 position have been shown to be critical for the activity of imidazo[4,5-c]quinoline derivatives. For example, the introduction of a phenyl group at this position in 4-chloro-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline led to a compound with potent TNF-α suppressing activity. exlibrisgroup.com
C4 Position: The substituent at the C4 position is also a key determinant of biological activity. In the imidazo[4,5-c]quinoline series, an amino group at C4 is often found in compounds with potent immune-modulating properties. nih.gov The replacement of this amino group with a chloro group has been explored to modulate activity. exlibrisgroup.com
C6 Position: While less explored in the specific context of this compound, studies on related imidazo[4,5-b]pyridine compounds have shown that substituents at the C6 position can influence insecticidal activity. researchgate.net
N1 Position: The substituent at the N1 position of the imidazole (B134444) ring plays a crucial role in orienting other functional groups and can significantly impact biological activity. For instance, in a series of 1-substituted imidazo[4,5-c]quinoline TLR7 agonists, modifications at the N1 position were explored to improve potency. binghamton.edu
Table of SAR Findings for Imidazo[4,5-c]pyridine and Related Derivatives
| Scaffold | Position of Substitution | Substituent | Observed Biological Effect | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]quinoline | C2 | Phenyl | Potent TNF-α suppressing activity | exlibrisgroup.com |
| Imidazo[4,5-c]quinoline | C4 | Amino | Potent immune-modulating properties | nih.gov |
| Imidazo[1,5-a]pyrazine | Amide Linkage | 3,5-dichloro-4-aminophenyl | Beneficial for antiplatelet and P2Y1-mediated Ca2+ inhibitory activities | acs.org |
| Imidazo[4,5-b]pyridine | C6 | Various | Influence on insecticidal activity | researchgate.net |
| Imidazo[4,5-c]quinoline | N1 | Various | Modulation of TLR7 agonist potency | binghamton.edu |
Comparative SAR Analyses of Imidazo[4,5-b]pyridine versus Imidazo[4,5-c]pyridine Isomers
The strategic placement of the nitrogen atom within the pyridine (B92270) ring of imidazopyridine systems creates distinct isomers, namely imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which exhibit different electronic and steric properties. This isomeric difference can significantly influence their interaction with biological targets, leading to variations in their structure-activity relationships (SAR). The structural similarity of these heterocyclic ring systems to naturally occurring purines has driven extensive biological investigation into their therapeutic potential. mdpi.com Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores have been explored for a range of biological activities, including as kinase inhibitors. nih.govrjraap.com
A key area of investigation has been their role as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. nih.gov Comparative studies between these two isomers have yielded insightful and sometimes unexpected SAR data.
In a notable study focused on developing BTK inhibitors, a direct comparison was made between trisubstituted imidazo[4,5-c]pyridine and its corresponding imidazo[4,5-b]pyridine isomer. nih.gov Contrary to expectations derived from previous studies on similar scaffolds, the imidazo[4,5-c]pyridine derivative demonstrated significantly higher inhibitory activity against BTK than its imidazo[4,5-b]pyridine counterpart. nih.gov This finding underscores the critical impact of the nitrogen atom's position in the pyridine ring on the molecule's ability to interact with the kinase's active site.
The SAR for the imidazo[4,5-c]pyridine series revealed a notable tolerance for a wide range of substituents at the C6 position. nih.gov This position could accommodate both hydrophobic and hydrophilic groups without a significant loss of activity, suggesting that this part of the molecule may be oriented towards the solvent-exposed region of the binding pocket or that the interactions in this area are not critical for binding affinity. nih.gov In contrast, the SAR for imidazo[4,5-b]pyridines often shows more sensitivity to substitutions. For instance, in a series of amidino-substituted imidazo[4,5-b]pyridines evaluated for antiproliferative activity, the presence and nature of substituents on the pyridine nucleus and the phenyl ring were critical for activity. mdpi.comnih.gov Specifically, a bromine atom at the pyridine nucleus or an amidine group on a phenyl ring attached to the core were found to be important for biological potential. mdpi.com
The table below summarizes the comparative inhibitory activity of an exemplary pair of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers against BTK.
| Scaffold | Isomer | Relative BTK Inhibitory Activity | Key SAR Observation |
|---|---|---|---|
| Imidazopyridine | Imidazo[4,5-c]pyridine | Significantly Higher | High tolerance for diverse substitutions at the C6 position. nih.gov |
| Imidazopyridine | Imidazo[4,5-b]pyridine | Lower | Activity is often sensitive to the nature of substituents. mdpi.com |
These findings highlight that while both isomers serve as valuable scaffolds in medicinal chemistry, the imidazo[4,5-c]pyridine core may offer advantages for specific targets like BTK. The distinct electronic distribution and hydrogen bonding capabilities conferred by the nitrogen placement in the imidazo[4,5-c]pyridine isomer likely govern its superior activity profile in this context. nih.gov The collective research suggests that imidazopyridines can influence numerous cellular pathways, and their specific isomeric form is a critical determinant of their biological function and therapeutic potential. mdpi.com
Pharmacological Potential and Biological Activities of Imidazo 4,5 C Pyridine Derivatives in Preclinical Research
Targeting Kinase Pathways
Imidazo[4,5-c]pyridine derivatives have demonstrated the ability to inhibit a variety of protein kinases, showcasing their potential as therapeutic agents for a range of diseases. Their activity spans several key kinase families, including Aurora kinases, FLT3, PI3K, DNA-PK, and BTK, as well as other important kinases like JAK1 and B-Raf.
Inhibition of Aurora Kinases (Aurora-A, Aurora-B, Aurora-C)
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis and are frequently overexpressed in human cancers. A hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), with IC50 values of 0.042, 0.198, and 0.227 μM, respectively. nih.gov This compound demonstrated the ability to inhibit cell proliferation and exhibited good microsomal stability. nih.gov
Further optimization of the imidazo[4,5-b]pyridine scaffold led to the identification of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), a potent dual inhibitor of Aurora and FLT3 kinases. nih.govacs.org This compound displayed significant inhibitory activity against Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.govacs.org The dual-targeting nature of this compound makes it a promising candidate for malignancies driven by both Aurora and FLT3 signaling.
| Compound | Target Kinase | IC50/Kd |
| 31 | Aurora-A | 0.042 μM |
| Aurora-B | 0.198 μM | |
| Aurora-C | 0.227 μM | |
| 27e | Aurora-A | 7.5 nM (Kd) |
| Aurora-B | 48 nM (Kd) |
Modulation of FLT3 Kinase Activity
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov
Several imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of FLT3. Compound 27e , in addition to its Aurora kinase activity, is a potent inhibitor of wild-type FLT3 (Kd = 6.2 nM) and its clinically relevant mutants, FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.govacs.org This dual activity is particularly relevant for the treatment of AML. nih.gov
Another study identified imidazo[1,2-a]pyridine (B132010) derivatives with potent and balanced inhibition of FLT3-ITD and its drug-resistant secondary mutants. For instance, compound 24 (6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine) showed more potent and balanced inhibition on MOLM14, MOLM14-D835Y, and MOLM14-F691L cells compared to the initial lead compound, Ling-5o.
| Compound | Target Kinase | IC50/Kd |
| 27e | FLT3 | 6.2 nM (Kd) |
| FLT3-ITD | 38 nM (Kd) | |
| FLT3(D835Y) | 14 nM (Kd) | |
| 24 | MOLM14 (FLT3-ITD) | Potent (sub-micromolar) |
| MOLM14-D835Y | Potent (sub-micromolar) | |
| MOLM14-F691L | Potent (sub-micromolar) |
Phosphoinositide 3-Kinase (PI3K) Isoform Inhibition (p110α, p110β, p110γ)
The phosphoinositide 3-kinase (PI3K) signaling pathway is central to cell growth, survival, and proliferation, and its dysregulation is a common event in cancer. nih.gov A promising strategy for inhibiting this pathway is the simultaneous inhibition of both PI3K and mTOR with a dual inhibitor. nih.gov
Recently, a potent dual PI3K/mTOR inhibitor, 7 (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide), was discovered. nih.gov This compound demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov It also showed good cellular growth inhibition in HCT-116 cells with an IC50 of 10 nM. nih.gov
| Compound | Target Kinase | IC50 |
| 7 | PI3K | 0.20 nM |
| mTOR | 21 nM |
DNA-Dependent Protein Kinase (DNA-PK) Inhibition and Radiosensitization
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end-joining (NHEJ) pathway, which is the dominant mechanism for repairing DNA double-strand breaks induced by ionizing radiation. nih.govnih.govacs.org Inhibition of DNA-PK is therefore an attractive strategy for sensitizing cancer cells to radiotherapy.
A new class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as selective DNA-PK inhibitors. nih.govnih.govacs.org Structure-activity relationship studies led to the identification of compound 78 as a nanomolar inhibitor of DNA-PK with excellent selectivity over related PI3K and PI3K-like kinase (PIKK) families. nih.govnih.govacs.org This compound demonstrated robust radiosensitization of a broad range of cancer cells in vitro and sensitized colorectal and head and neck squamous cell carcinoma tumor xenografts to radiation. nih.govnih.govacs.org Further development led to the discovery of SN39536 and the more potent and selective SN40905, both of which were effective radiosensitizers in various cancer cell lines and xenograft models. researchgate.net
| Compound | Target Kinase | Activity |
| 78 | DNA-PK | nM inhibitor, selective radiosensitizer |
| SN39536 | DNA-PK | Low nM inhibitor, effective radiosensitizer |
| SN40905 | DNA-PK | More potent and selective than SN39536, effective radiosensitizer |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.govmdpi.com
Researchers have developed an efficient synthetic approach to produce trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors. nih.gov An important finding from these studies was that the imidazo[4,5-c]pyridine scaffold exhibited significantly higher activity against BTK compared to its isomeric imidazo[4,5-b]pyridine counterpart. nih.gov Preliminary cellular experiments with these inhibitors indicated selective targeting of BTK in Burkitt lymphoma and mantle cell lymphoma cell lines, suggesting they could be starting points for developing inhibitors effective in cases of ibrutinib (B1684441) failure. nih.gov
Inhibition of Other Kinases (e.g., JAK1, B-Raf)
The versatility of the imidazo[4,5-c]pyridine scaffold extends to the inhibition of other important kinases. For instance, imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of B-Raf kinase. nih.gov These compounds were found to bind to the DFG-in, αC-helix out conformation of B-Raf, a binding mode associated with significant kinase selectivity. nih.gov Optimization of the ATP-cleft binding region led to the identification of compound 23 , an inhibitor with excellent enzyme and cell potency, as well as kinase selectivity. nih.gov While the primary focus of this article is the imidazo[4,5-c]pyridine core, this finding with the isomeric scaffold highlights the broader potential of imidazopyridines in kinase inhibition.
Immunomodulatory Effects
Imidazo[4,5-c]pyridine derivatives have been identified as potent modulators of the innate immune system, primarily through their interaction with Toll-like receptors (TLRs). researchgate.netnih.gov Activation of these receptors on immune cells can trigger a cascade of downstream signaling events, leading to the production of cytokines and the initiation of an adaptive immune response. researchgate.netnih.gov
A significant area of preclinical research has focused on the development of imidazo[4,5-c]pyridine and the structurally related imidazo[4,5-c]quinoline derivatives as selective agonists of Toll-like Receptor 7 (TLR7). nih.govresearchgate.net TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a vital role in antiviral immune responses. nih.gov Small-molecule agonists of TLR7, including certain imidazo[4,5-c]pyridines, have demonstrated significant therapeutic potential in oncology and infectious diseases. nih.gov
Activation of TLR7 in plasmacytoid dendritic cells (pDCs) by these agonists leads to the robust production of Type I interferons (I-IFN), such as IFN-α and IFN-β. researchgate.netresearchgate.net These cytokines are crucial for orchestrating an adaptive immune response against viral infections and malignancies. researchgate.net Research has shown that specific substitutions on the imidazo[4,5-c]pyridine scaffold can influence potency and selectivity for TLR7 over the related TLR8. For instance, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with minimal TLR8 activity. researchgate.net Further structure-activity relationship (SAR) studies on imidazo[4,5-c]quinolines revealed that adding hydrophobic acyl tails to the parent compound generally maintained or improved TLR7 agonist activity. nih.gov In contrast, the addition of a simple alkyl tail at the same position led to a significant decrease in potency. nih.gov Researchers have identified highly potent TLR7 agonists that can induce the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations. nih.gov
Table 1: Preclinical Research on TLR7 Agonistic Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Key Findings | Research Focus |
|---|---|---|
| Imidazo[4,5-c]quinolines | Addition of hydrophobic acyl tails can improve TLR7 agonist activity. nih.gov | Structure-Activity Relationship (SAR) for next-generation antibody-drug conjugates (ADCs). nih.gov |
| 1H-imidazo[4,5-c]pyridines | 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine is a selective TLR7 agonist. researchgate.net | Investigating SAR with a focus on substituents at various positions to improve potency. researchgate.net |
| Imidazo[4,5-c]pyridine Derivatives | Act as inflammatory triggers by activating TLRs on innate immune cells. researchgate.net | Potential therapeutic targets for inflammation-related diseases, autoimmune diseases, and cancers. researchgate.net |
The immunomodulatory effects of imidazo[4,5-c]pyridine-based TLR7 agonists extend to their potential synergy with immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 axis. While direct modulation of PD-L1 expression by these compounds is not fully elucidated, their ability to activate TLR7 creates a more immunogenic tumor microenvironment (TME). researchgate.netmdpi.com This enhancement of the local immune response can, in turn, increase the effectiveness of PD-L1 blockade.
The mechanism is thought to be indirect; TLR7 agonism leads to the activation of dendritic cells and the production of pro-inflammatory cytokines. researchgate.net This can lead to increased infiltration of immune cells, such as CD8+ T cells and CD11c+ dendritic cells, into the tumor. mdpi.com In preclinical models, the combination of a TLR7/8 agonist with an anti-PD-L1 antibody resulted in significant tumor growth delay and increased survival. mdpi.com Histological analysis of tumors from these studies showed an increase in infiltrating immune cell populations, suggesting that the TLR7 agonist-induced immune response makes tumors more susceptible to checkpoint inhibition. mdpi.com This synergistic approach, where the TLR7 agonist acts as an in situ vaccine, represents a promising strategy in cancer immunotherapy. mdpi.com
Antiviral Research and Applications
The structural similarity of imidazo[4,5-c]pyridines to purines makes them promising candidates for antiviral drug discovery. nih.gov Research has demonstrated their efficacy against a range of RNA viruses.
Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of pestiviruses, including Classical Swine Fever Virus (CSFV) and Bovine Viral Diarrhea Virus (BVDV). nih.gov These viruses are significant pathogens in the livestock industry. nih.gov The antiviral activity of these compounds is attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. nih.gov
One notable compound, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), demonstrated highly potent and dose-dependent inhibition of CSFV replication in vitro. nih.gov Studies on drug-resistant CSFV mutants revealed a specific mutation (T259S) in the NS5B protein, which encodes the RdRp. nih.gov This mutation is located near a residue known to be critical for the antiviral activity of BPIP against BVDV, suggesting a common binding site and mechanism of action for this class of inhibitors against different pestiviruses. nih.gov Molecular docking studies further support that these compounds bind to an allosteric pocket in the viral polymerase. nih.gov
Table 2: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives against CSFV and BVDV
| Compound | Virus | Mechanism of Action | Key Findings |
|---|---|---|---|
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | CSFV | Inhibition of RNA-dependent RNA polymerase (RdRp). nih.gov | Potent, dose-dependent inhibition of CSFV replication. nih.gov |
| Imidazo[4,5-c]pyridine Derivative 27 | BVDV | Interaction with viral RNA-dependent RNA polymerase. nih.gov | Highly active and selective against BVDV. nih.gov |
The antiviral spectrum of imidazopyridine derivatives also includes activity against herpesviruses and influenza viruses. While much of the research in this area has focused on the related imidazo[1,2-a]pyridine scaffold, the findings suggest a broader potential for this chemical class.
For instance, a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines showed potent activity against herpes simplex viruses (HSV), with some compounds exhibiting antiviral activity comparable or superior to acyclovir (B1169) in vitro. In the context of influenza, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as inhibitors of the viral nucleoprotein (NP), preventing its nuclear accumulation and inducing its clustering. Another study on imidazo[1,2-a]pyrimidines demonstrated that these molecules can target the hemagglutinin (HA) protein of group 2 influenza A viruses, blocking HA-mediated membrane fusion and viral entry. These findings, although not on the imidazo[4,5-c]pyridine isomer specifically, highlight the potential of the broader imidazopyridine family as a source of novel antiviral agents targeting different stages of the viral life cycle.
Table 3: Antiviral Research on Related Imidazopyridine Scaffolds
| Compound Class | Virus | Target/Mechanism | Key Findings |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Herpes Simplex Virus (HSV) | Not specified | Potent in vitro antiviral activity, some superior to acyclovir. |
| Imidazo[1,2-a]pyrazines | Influenza A Virus | Nucleoprotein (NP) | Induces NP clustering and prevents its nuclear import. |
| Imidazo[1,2-a]pyrimidines | Influenza A Virus (Group 2) | Hemagglutinin (HA) | Blocks HA-mediated membrane fusion and viral entry. |
Exploration as Central Nervous System (CNS) Modulators
The potential of imidazo[4,5-c]pyridine derivatives extends to the modulation of the central nervous system. The initial discovery of their bioactivity was as positive allosteric modulators of the GABA-A receptor. nih.gov More recent research has explored their utility in targeting other CNS-relevant pathways, particularly in the context of neuro-oncology.
A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are considered key targets in the treatment of glioblastoma multiforme (GBM), the most aggressive primary brain tumor. nih.gov Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov One compound, in particular, showed effective antiproliferative activity against multiple GBM cell lines. nih.gov Importantly, ADME (absorption, distribution, metabolism, and excretion) predictions for this lead compound suggested that it possesses characteristics consistent with drugs that can cross the blood-brain barrier, a critical feature for CNS-targeted therapies. nih.gov Molecular dynamics simulations have helped to elucidate the binding patterns of these derivatives within the ATP-binding site of the kinases, providing a basis for further optimization. nih.gov
Table 4: Imidazo[4,5-c]pyridine Derivatives as CNS Modulators in Preclinical Research
| Compound Class | Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases (SFKs) | Glioblastoma Multiforme (GBM) | Potent inhibition of Src and Fyn kinases; antiproliferative activity against GBM cell lines. nih.gov |
| Imidazo[4,5-c]pyridines | GABA-A Receptor | General CNS | Positive allosteric modulation. nih.gov |
Based on a thorough review of scientific literature and chemical databases, there is a significant lack of specific published research data for the compound 4,7-Dichloro-1H-imidazo[4,5-C]pyridine corresponding to the detailed pharmacological and biological activities outlined in your request.
The provided article structure requires in-depth information on ligand activity at various receptors, specific enzyme inhibition, antimicrobial properties, nucleic acid interactions, and preclinical efficacy models. Unfortunately, dedicated studies on "this compound" for these specific areas are not available in the public domain.
While the broader class of imidazo[4,5-c]pyridine derivatives is the subject of extensive research, with many compounds demonstrating a wide range of biological activities, these findings cannot be attributed to the specific compound "this compound" without dedicated scientific evidence.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" while strictly adhering to the provided outline, as the necessary research data does not appear to exist. Generating content would require speculation or misattribution of data from related but distinct molecules, which would not meet the required standards of accuracy.
Preclinical Efficacy in Relevant Disease Models
Antiproliferative Activity in Various Cancer Cell Lines and Xenograft Models
Derivatives of the imidazo[4,5-c]pyridine scaffold have been explored as potential anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. researchgate.net Their structural resemblance to purines allows them to interact with biological targets that are crucial for cell growth and division. nih.govnih.gov
One notable example is 3-deazaneplanocin (B1662806) A (DZNep), which contains an imidazo[4,5-c]pyridine core. nih.gov DZNep functions as an inhibitor of S-adenosyl-L-homocysteine synthesis and, significantly, as an inhibitor of the histone methyltransferase EZH2. nih.gov This inhibitory action gives it potential therapeutic applications against various cancers. nih.govresearchgate.net
In the pursuit of treatments for breast cancer, researchers have developed a series of imidazo[4,5-c]pyridines that demonstrate moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, synthetic routes have been established to create imidazo[4,5-c]pyridine ring systems as analogues of known mitotic inhibitors, although initial studies indicated these specific analogues had lower activity than the lead compounds. nih.gov
Research into fused heterocyclic systems has also shown promise. A series of 1,4-disubstituted imidazo[4,5-c]quinolines, which feature the imidazo[4,5-c]pyridine skeleton fused to another ring, were synthesized and evaluated for their anti-cancer activity. rsc.org Among the synthesized compounds, 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline was identified as having the highest activity, with an IC₅₀ value of 103.3 μM. rsc.org
| Compound/Series | Target/Mechanism | Cancer Type/Cell Line | Key Findings |
| 3-Deazaneplanocin A (DZNep) | S-adenosyl-L-homocysteine synthesis inhibitor; EZH2 inhibitor | Various cancers | Potential application in different cancer types due to its epigenetic modulation activity. nih.govresearchgate.net |
| Imidazo[4,5-c]pyridine Series | PARP inhibitor | Breast Cancer | Series showed moderate to good PARP inhibitory activity. nih.gov |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Not specified | Not specified | Demonstrated the highest anticancer activity in its series with an IC₅₀ of 103.3 μM. rsc.org |
Investigation in Inflammatory and Autoimmune Disease Models
The imidazo[4,5-c]pyridine nucleus is a key structural component in molecules designed to modulate inflammatory pathways, showing potential for the treatment of autoimmune diseases. nih.gov The ability of these derivatives to influence components of the immune system has been a focus of recent research. nih.govnih.gov
A significant study involved the rapid synthesis of a library of trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines to identify new anti-inflammatory agents. nih.gov Through structure-activity relationship studies, compound 28 , an imidazo[4,5-c]pyridine derivative, was identified as a hit compound that inhibits phosphodiesterase 4 (PDE4) and displays inhibitory potency against phosphodiesterase 7 (PDE7). nih.gov PDEs are critical enzymes in the regulation of inflammatory responses, and their inhibition is a validated strategy for treating inflammatory conditions.
In the same study, a related compound, 17 (an imidazo[4,5-b]pyridine), demonstrated beneficial effects across several in vivo animal models of inflammatory and autoimmune diseases. nih.gov This included models of concanavalin (B7782731) A-induced hepatitis, lipopolysaccharide-induced endotoxemia, collagen-induced arthritis, and MOG₃₅₋₅₅-induced encephalomyelitis (a model for multiple sclerosis). nih.gov While compound 17 is an isomer, its success highlights the therapeutic potential of the broader imidazopyridine framework in managing complex inflammatory and autoimmune disorders. nih.gov
| Compound | Scaffold | Target | Investigated Disease Models |
| Compound 28 | Imidazo[4,5-c]pyridine | PDE4, PDE7 | Identified as a potent inhibitor in biochemical assays. nih.gov |
| Compound 17 | Imidazo[4,5-b]pyridine | PDE4 | Concanavalin A-induced hepatitis, LPS-induced endotoxemia, Collagen-induced arthritis, MOG₃₅₋₅₅-induced encephalomyelitis. nih.gov |
Therapeutic Potential in Periodontitis Models
Periodontitis is a severe oral inflammatory disease linked to pathogenic bacteria, notably Porphyromonas gingivalis. A novel therapeutic strategy involves targeting bacterial enzymes essential for the pathogen's virulence. Researchers have identified glutaminyl cyclase (QC), specifically from P. gingivalis (PgQC), as a potential drug target. nih.gov
In this context, the tetrahydroimidazo[4,5-c]pyridine scaffold has been identified as a promising starting point for the development of potent PgQC inhibitors. nih.gov The unsubstituted core of tetrahydro-imidazo[4,5-c]pyridine showed activity comparable to benzimidazole, which is a known inhibitor, marking it as a suitable foundation for further chemical modification. nih.gov
Scientists synthesized a series of derivatives by introducing various moieties to the core structure, aiming to enhance interactions with the lipophilic rim at the entrance of the PgQC active site. nih.gov Docking studies of a particularly potent derivative, 8t , revealed that the imidazole (B134444) part of the scaffold binds to the catalytic zinc ion, while a substituted benzoyl group forms hydrophobic contacts with key amino acid residues (W¹⁹³ and Y¹⁸⁷) at the active site's entrance. nih.gov However, these initial inhibitors also showed equipotent inhibition of the human QC isoenzyme, indicating a lack of selectivity that could potentially lead to side effects. nih.gov Further optimization of these tetrahydroimidazo[4,5-c]pyridine derivatives could improve selectivity and advance their development as agents for treating periodontitis. nih.gov
| Compound Scaffold/Derivative | Target Enzyme | Disease Model/Pathogen | Key Findings |
| Tetrahydroimidazo[4,5-c]pyridine | Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) | Periodontitis (P. gingivalis) | Identified as a suitable scaffold for developing PgQC inhibitors. nih.gov |
| Derivative 8t | Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) | Periodontitis (P. gingivalis) | Docking studies showed specific binding interactions within the PgQC active site. nih.gov |
Computational and Theoretical Investigations of 4,7 Dichloro 1h Imidazo 4,5 C Pyridine and Its Analogs
Quantum Chemical Analyses, including Prototautomerism Studies
Quantum chemical analyses, particularly using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules like 4,7-dichloro-1H-imidazo[4,5-c]pyridine. These methods provide detailed information about molecular structure, electronic distribution, and reactivity.
A significant area of investigation for imidazo[4,5-c]pyridine systems is prototautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. The imidazo[4,5-c]pyridine core can exist in different tautomeric forms depending on the position of the proton on the imidazole (B134444) ring nitrogens. DFT calculations are employed to determine the relative stabilities of these tautomers. researchgate.net For instance, studies on related imidazo[4,5-b]quinoline derivatives have shown that different tautomers (e.g., OH, CH, and NH forms) can exist, and their relative stability can be predicted by calculating their energies. researchgate.net The most stable tautomer is typically the one with the lowest energy, and this information is critical as the biological activity can be specific to a single tautomeric form. researchgate.net
DFT analysis also elucidates the electronic structure, highlighting the primary binding sites for interactions with metal ions or biological receptors. mdpi.com For imidazo[4,5-b]pyridine derivatives, the imidazole nitrogen has been identified as a primary binding site. mdpi.com The electronic properties, such as the distribution of electrostatic potential, can predict sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity and potential metabolic pathways. nih.gov
Advanced Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and a protein at the atomic level. nih.govmdpi.com These methods are essential for understanding the potential mechanism of action of this compound analogs as inhibitors or modulators of specific biological targets.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This technique is used to screen virtual libraries of compounds against a protein target to identify potential hits. mdpi.comnih.gov For example, docking studies on imidazo[1,2-a]pyridine (B132010) derivatives targeting enzymes like oxidoreductase have revealed specific binding modes and affinities. asianpubs.orgresearchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower values indicating a stronger interaction. mdpi.comasianpubs.org
The table below summarizes docking scores for various imidazo-pyridine analogs against different protein targets, illustrating the application of this technique.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Thiazole-clubbed Pyridine (B92270) | COVID-19 Main Protease (6LU7) | -5.8 to -8.6 | mdpi.com |
| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 | -8.1 to -10.4 | nih.gov |
| Imidazo[1,2-a]pyridine Derivative C | Oxidoreductase | -9.207 | asianpubs.orgresearchgate.net |
MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the nature of the interactions. nih.gov These simulations can reveal crucial details that are missed in static docking studies, such as the role of water molecules and the conformational changes in the protein or ligand upon binding. nih.gov For instance, MD simulations have been used to study the orientation and positioning of pyridine-based agonists in cell membranes to understand their interaction with protein kinase C (PKC). nih.gov
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Pharmacokinetic Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net In silico ADMET prediction is a cost-effective and time-efficient method to screen compounds in the early stages of drug discovery, helping to identify candidates with favorable drug-like properties and reducing late-stage failures. nih.govnih.gov
Various computational tools and online servers are available to predict these properties based on the chemical structure of the compound. nih.govfrontiersin.org These predictions are based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data. researchgate.net
Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. frontiersin.orgmdpi.com
Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are estimated. frontiersin.orgnih.gov
Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted, which is crucial for anticipating drug-drug interactions. frontiersin.orgnih.gov
Toxicity: A range of toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are predicted to flag potential safety issues. nih.govmdpi.com
The table below presents a sample of predicted ADMET properties for hypothetical imidazo[4,5-c]pyridine analogs, based on typical outputs from prediction software.
| Property | Predicted Value/Classification | Importance |
| Human Intestinal Absorption | High | Indicates good absorption after oral administration. |
| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeation | Low / Non-permeable | Important for drugs targeting peripheral systems to avoid CNS side effects. |
| CYP2D6 Inhibitor | No | Low risk of metabolic drug-drug interactions involving this key enzyme. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Indicates a low potential to cause genetic mutations. |
These in silico predictions help prioritize compounds for synthesis and further experimental testing, ensuring that resources are focused on candidates with the highest probability of success. nih.govfrontiersin.org
Computational Approaches for Predicting Ligand-Target Interactions and Binding Affinities
Accurately predicting the interaction between a small molecule and its biological target is a central goal of computational drug design. nih.gov Various computational methods are employed to predict not only if an interaction occurs but also the strength of that interaction, known as binding affinity. frontiersin.orgnih.gov
Molecular Docking and Scoring Functions: As mentioned earlier, molecular docking predicts the binding pose. The associated scoring functions then estimate the binding affinity. While useful for high-throughput screening, these scores are often approximations. columbia.edu
Free Energy-Based Simulations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate predictions of binding affinities. nih.gov These methods, which are computationally more intensive, calculate the free energy change upon binding by simulating a thermodynamic cycle. They are often used in the lead optimization phase to rank compounds with high precision. columbia.edu
Machine Learning and Deep Learning: In recent years, artificial intelligence (AI), machine learning (ML), and deep learning (DL) have emerged as powerful tools for predicting drug-target interactions (DTIs) and binding affinities. frontiersin.orgmdpi.com These methods learn from large datasets of known interactions and can predict affinities for new compounds. frontiersin.org Graph convolutional networks, for example, can model the 3D structure of both the ligand and the protein to predict their binding capability. nih.gov These approaches can also help in identifying which substructures of a ligand are most important for the interaction, providing valuable insights for medicinal chemists. nih.govmdpi.com
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. A pharmacophore model can then be used to screen databases for new molecules that fit these criteria. nih.govscispace.com
These computational approaches, from rapid screening with docking to rigorous affinity predictions with free energy calculations and novel insights from machine learning, are integral to the modern drug discovery pipeline for compounds like this compound and its analogs. nih.govnih.gov They provide a rational basis for designing molecules with improved potency and selectivity.
Future Directions and Emerging Research Opportunities for Dichloro Imidazo 4,5 C Pyridines
Development of Novel and More Efficient Synthetic Pathways
The efficient and versatile synthesis of the imidazo[4,5-c]pyridine core is fundamental to exploring its therapeutic potential. Future research will likely focus on developing more streamlined and adaptable synthetic routes to generate diverse libraries of 4,7-dichloro-1H-imidazo[4,5-c]pyridine derivatives.
The use of novel catalytic systems is another critical area of development. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have already proven effective for the synthesis of C2-substituted imidazo[4,5-b]pyridines and can be applied to their [4,5-c] counterparts. nih.gov Future efforts may explore the use of other transition metal catalysts or even metal-free catalytic systems to enhance reaction scope and functional group tolerance. acs.org For example, ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine (B372788) with triethyl orthoformate to form the imidazo[4,5-c]pyridine ring system with high yields and compatibility with numerous functional groups. nih.gov The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, also presents an environmentally friendly and efficient option for imidazopyridine synthesis. nih.gov
Solid-phase synthesis offers a powerful platform for the high-throughput generation of imidazo[4,5-c]pyridine libraries. rsc.orgresearchgate.net An efficient method has been described for the solid-supported synthesis of both imidazo[4,5-b] and imidazo[4,5-c]pyridines starting from 2,4-dichloro-3-nitropyridine. nih.govrsc.org This strategy involves the reaction with polymer-supported amines, followed by the replacement of the second chlorine, nitro group reduction, and imidazole (B134444) ring closure with aldehydes, allowing for the creation of diverse trisubstituted derivatives. nih.govrsc.org Further refinement of these solid-phase methodologies will be crucial for rapidly exploring the structure-activity relationships of this scaffold.
Systematic Exploration of Diverse Substitution Patterns for Enhanced Potency and Selectivity
The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of their substituents. nih.gov A systematic exploration of diverse substitution patterns on the this compound core is essential for enhancing potency against specific biological targets while improving selectivity and minimizing off-target effects.
Structure-activity relationship (SAR) studies are central to this endeavor. For example, in the development of imidazo[4,5-c]pyridines as antiviral agents against Bovine Viral Diarrhea Virus (BVDV), it was observed that the presence of a fluorine atom on the phenyl ring at the 2-position decreased activity, while large substituents on the benzyl (B1604629) group also led to reduced potency. nih.gov Conversely, in the context of anti-autoimmune agents targeting cathepsin S (CTSS), derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile showed that an ethoxy group resulted in the highest activity, whereas longer chains or moieties lacking an oxygen atom had lower activity. nih.gov
The table below summarizes some reported SAR findings for imidazo[4,5-c]pyridine derivatives, highlighting the impact of different substituents on their biological activity.
| Target/Activity | Favorable Substituents | Unfavorable Substituents | Key Findings | Reference |
| Antiviral (BVDV) | Smaller substituents on the benzyl group | Fluorine on the 2-phenyl ring, large benzyl substituents | Extensive modification led to a highly active and selective molecule. | nih.gov |
| Antitumor (PARP) | Unsubstituted hydroxycarboximidamide | Alkyl chain on the hydroxycarboximidamide nitrogen | A derivative with an IC₅₀ of 8.6 nM was identified. | nih.gov |
| Anti-autoimmune (CTSS) | Ethoxy group | Longer chains, moieties without oxygen | Hybrids of 9H-purine-6-carbonitrile and pyridine-2-carbonitrile (B1142686) were optimized for selectivity. | nih.gov |
| Antimycobacterial | Amide, urea, and sulfonamide moieties | Not specified | Several compounds showed significant activity against M. tuberculosis in vitro and in vivo. | rsc.org |
| Src Family Kinase Inhibition | Cyclopentyl, isobutyl, and other alkyl/aryl groups at N1; various phenyl groups at N3 | Not specified | A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as potent Src and Fyn kinase inhibitors. | nih.gov |
Future research should systematically introduce a wide range of substituents at various positions of the this compound scaffold. This includes exploring different halogens, alkyl, aryl, and heterocyclic groups, as well as functional groups that can modulate physicochemical properties like solubility and membrane permeability. This systematic approach will be crucial for developing compounds with optimized potency and selectivity for desired biological targets.
Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action
The structural similarity of the imidazo[4,5-c]pyridine scaffold to purines suggests that it can interact with a wide range of biological targets. nih.gov While research has identified several key targets, a vast landscape of potential interactions remains to be explored.
Known biological targets for imidazo[4,5-c]pyridine derivatives include:
Kinases: Src family kinases (SFKs), Aurora kinases, and cyclin-dependent kinases (CDKs) are prominent targets, with derivatives showing potential in cancer therapy. nih.govnih.govresearchgate.net For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src and Fyn kinases for the treatment of glioblastoma. nih.gov
Poly(ADP-ribose) polymerase (PARP): Imidazo[4,5-c]pyridine derivatives have shown moderate to good PARP inhibitory activity, which can sensitize tumor cells to chemotherapy. nih.gov
Viral Enzymes: RNA-dependent RNA polymerase is a target for antiviral derivatives active against BVDV. nih.gov
G-protein coupled receptors (GPCRs): Derivatives have been identified as A2A adenosine (B11128) receptor antagonists. nih.gov
Other Enzymes: Glucosamine-6-phosphate synthase has been proposed as a potential target for antifungal imidazo[4,5-c]pyridine derivatives. nih.gov
Future research should employ high-throughput screening and proteomic approaches to identify novel biological targets for this compound and its derivatives. Elucidating the mechanism of action at these newly identified targets will be crucial. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography to understand binding modes, and cellular studies to unravel the downstream signaling pathways affected by these compounds. For example, molecular dynamics simulations have been used to reveal the binding patterns of active compounds in the ATP binding site of SFKs. nih.gov
Application in Complex Preclinical Disease Models and Combination Therapies
The translation of promising in vitro findings into in vivo efficacy is a critical step in drug development. Future research on this compound derivatives must involve their evaluation in more complex and physiologically relevant preclinical disease models.
For oncology applications, this includes testing in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and drug resistance of human tumors. Studies have already shown that imidazo[4,5-c]pyridine derivatives can be effective in animal models. For example, certain antimycobacterial derivatives decreased the bacterial load in the lungs and spleen of infected mice. rsc.org In the context of glioblastoma, while preclinical studies have been encouraging, the blood-brain barrier remains a significant challenge that needs to be addressed in future compound design. nih.gov
The exploration of combination therapies is another vital research direction. The synergistic potential of this compound derivatives with existing therapeutic agents could lead to enhanced efficacy and overcome drug resistance. For instance, a PARP-inhibiting imidazo[4,5-c]pyridine derivative showed an appreciable increase in tumor cell growth inhibition when combined with the chemotherapeutic agent temozolomide. nih.gov Similarly, the potential of Src inhibitors to enhance the efficacy of radiotherapy and proton therapy for glioblastoma highlights the promise of combination approaches. nih.gov
Future preclinical studies should be designed to not only assess efficacy but also to understand the pharmacokinetic and pharmacodynamic properties of these compounds in vivo. This will provide crucial data to guide the selection of lead candidates for clinical development.
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. These computational tools can significantly accelerate the design-make-test-analyze cycle.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of AI/ML in this context. By analyzing datasets of imidazopyridine derivatives and their biological activities, QSAR models can identify the key molecular descriptors that correlate with potency and selectivity. scielo.brresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For instance, 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have successfully identified key structural requirements for activity and have been used to propose new analogues with significantly improved predicted potencies. nih.gov
Molecular docking and virtual screening are powerful in silico techniques for identifying potential hits from large compound libraries and for understanding their binding interactions with biological targets. researchgate.netnih.gov These methods can be used to screen vast virtual libraries of imidazo[4,5-c]pyridine derivatives against known or newly identified targets, saving considerable time and resources compared to traditional high-throughput screening. rsc.org
Furthermore, generative AI models are emerging as a powerful tool for de novo drug design. These models can learn the underlying patterns in known active molecules and generate novel chemical structures with desired properties, including high predicted activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com The application of such generative models to the imidazo[4,5-c]pyridine scaffold could lead to the discovery of truly novel and highly optimized drug candidates.
The synergy between experimental research and these advanced computational approaches will be instrumental in unlocking the full therapeutic potential of the this compound scaffold in the years to come.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine, and how do reaction conditions influence yield and purity?
- Methodology : Cyclization reactions of halogenated precursors (e.g., 4-chloroimidazole derivatives) under controlled temperatures (80–120°C) and basic conditions (e.g., sodium hexamethyldisilazane) are common. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency. Catalyst optimization (e.g., methyl iodide) can improve yields to >70% .
- Key Parameters : Monitor reaction time (6–12 hours) and use inert atmospheres to prevent byproduct formation. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. How can structural confirmation of this compound be achieved post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic imidazo[4,5-C]pyridine peaks (e.g., aromatic protons at δ 7.5–8.5 ppm).
- X-ray Crystallography : Resolve fused-ring geometry and halogen positions. Compare with DFT-optimized bond angles (e.g., B3LYP/6-31G(d,p) level) for validation .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Slightly soluble in chloroform and methanol; highly soluble in DMSO. Pre-saturate solvents to avoid precipitation during biological assays .
- Stability : Store at –20°C under anhydrous conditions. Avoid prolonged exposure to light to prevent photodegradation .
Q. How do halogen substituents (Cl at 4,7 positions) influence the compound’s reactivity and biological activity?
- Reactivity : Chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling) at the pyridine ring.
- Biological Impact : Increased halogenation correlates with improved binding to targets like kinases or DNA repair enzymes due to hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies differentiate this compound from analogs with varied substituents?
- Methodology : Compare bioactivity of derivatives (e.g., 4-Chloro-2-phenyl vs. 6-Bromo-4-chloro analogs) in cytotoxicity assays. Use computational docking (e.g., AutoDock Vina) to map halogen interactions with ATP-binding pockets .
- Data Interpretation : Tabulate IC values against cancer cell lines (e.g., HeLa, MCF-7) to rank substituent effects.
Q. How to resolve contradictions in reported biological activities (e.g., anti-cancer vs. antimicrobial effects)?
- Approach : Conduct dose-response assays across multiple cell types. For example, test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays while evaluating apoptosis induction in cancer models.
- Statistical Analysis : Use ANOVA to identify significant variance between studies. Cross-reference with compound stability data to rule out degradation artifacts .
Q. What mechanistic insights explain the compound’s dual modulation of NF-κB and Nrf2 pathways?
- Experimental Design :
- Western Blotting : Quantify NF-κB (p65) nuclear translocation and Nrf2 activation in treated cells.
- ROS Assays : Link antioxidant effects (via Nrf2) to anti-inflammatory outcomes (NF-κB inhibition) .
- Hypothesis : Chlorine substituents may enhance redox cycling, enabling simultaneous pathway modulation.
Q. How can computational modeling predict vibrational modes and optimize synthetic protocols?
- DFT Applications : Calculate vibrational frequencies (e.g., B3LYP/6-31G(d,p)) to match experimental IR/Raman spectra. Use Mulliken charges to identify reactive sites for functionalization .
- Reaction Optimization : Simulate transition states for cyclization steps to minimize energy barriers and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
